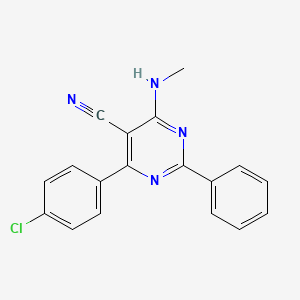

![molecular formula C19H23N5O5S B2483470 3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1903471-38-4](/img/structure/B2483470.png)

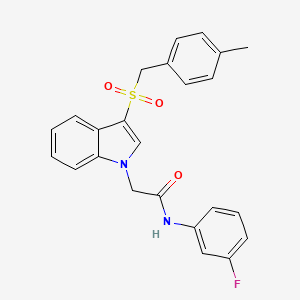

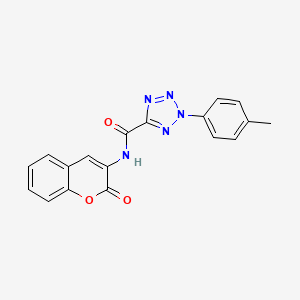

3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H23N5O5S and its molecular weight is 433.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Mobility in Soils

- Sorption and Mobility : The mobility and sorption of related compounds like sulfometuron and imazapyr in soils have been studied, providing insights into environmental behavior. Sulfometuron showed more sorption compared to imazapyr, indicating a potential for differential environmental impacts (Wehtje et al., 1987).

Ring Expansion in Chemical Synthesis

- Ring Expansion : Studies on activating groups for the ring expansion of coumarin by diazoethane, including benzoyl and arylsulfonyl, show how structural modifications impact chemical reactions, which could be relevant for the synthesis of complex molecules like 3-(2-(4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (Dean & Park, 1976).

Synthesis and Characterization of Heterocyclic Hybrids

- Heterocyclic Hybrids Synthesis : A study on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids illustrates the methods of creating complex molecular structures, which is relevant for the synthesis of compounds like this compound. These hybrids have potential applications in nonlinear optical (NLO) properties (Almansour et al., 2016).

Polarographic Study in Electrochemistry

- Polarographic Analysis : The polarographic study of alkyl imidazolyl sulfoxides and sulfides reveals insights into the electrochemical behavior of molecules containing imidazole groups, which is essential for understanding the electrochemical properties of complex molecules like this compound (Johansson & Wendsjö, 1983).

Diazomethyl and Diazoester Studies

- Diazomethyl and Diazoester Equilibria : Research on diazomethyl and diazoester substituted thiazoles and thiadiazoles, examining their ring/chain equilibria, provides insights into the stability and reactivity of diazo compounds, which can be extrapolated to understand the behavior of complex diazo-containing molecules like this compound (L'abbé et al., 1992).

Studies on Acyl and Thioacyl Isocyanates

- Reactions of Acyl and Thioacyl Isocyanates : Investigations into the reactions of benzoyl and thiobenzoyl isocyanates with sulfonium ylides and diazoalkanes help in understanding the complex interactions and transformations in organic synthesis, relevant for synthesizing and manipulating molecules like this compound (Tsuge et al., 1973).

Properties

IUPAC Name |

3-[2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5S/c1-14-20-17(12-21(14)2)30(27,28)23-9-5-8-22(10-11-23)18(25)13-24-15-6-3-4-7-16(15)29-19(24)26/h3-4,6-7,12H,5,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDXPJPNSPNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

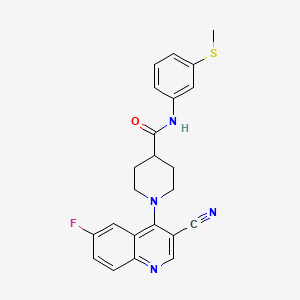

![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)

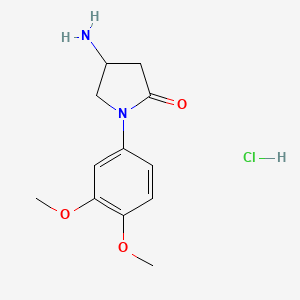

![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)